Cas no 104597-98-0 ((S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester)

(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester structure
104597-98-0 structure
Product Name:(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester
N.o CAS:104597-98-0
MF:C12H13NO4
MW:235.235923528671
MDL:MFCD06799020
CID:126295
PubChem ID:643464
Update Time:2024-11-03

(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester Propriedades químicas e físicas

Nomes e Identificadores

    • (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate
    • 1-BENZYL 2-METHYL (S)-(-)-1,2-AZIRIDINEDICARBOXYLATE
    • (S)-N-[(Benzyloxy)carbonyl]aziridine-2-carboxylic Acid Methyl Ester
    • 1,2-Aziridinedicarboxylicacid, 2-methyl 1-(phenylmethyl) ester, (2S)-
    • Methyl (S)-(-)-N-Z-aziridine-2-carboxylate
    • 1-Benzyl 2-methyl (2S)-aziridine-1,2-dicarboxylate
    • 1-Benzyl-2-methyl-(2S)-aziridin-1,2-dicarboxylat
    • Methyl (S)-(?)-N-Z-aziridine-2-carboxylate
    • 1-benzyl 2-methyl (S)-aziridine-1,2-dicarboxylate
    • Methyl (S)-(-)-N-benzyloxycarbonylaziridine-2-carboxylate
    • Methyl (S)-(-)-N-Z-aziridine-2-carboxylate 96%
    • 104597-98-0
    • AKOS016014968
    • MFCD06799020
    • 1-O-benzyl 2-O-methyl (2S)-aziridine-1,2-dicarboxylate
    • (S)-1-Benzyl2-methylaziridine-1,2-dicarboxylate
    • O1-Benzyl O2-methyl (2S)-aziridine-1,2-dicarboxylate
    • GTZJUBQWCWZING-NKUHCKNESA-N
    • Methyl (S)-(-)-N-Z-aziridine-2-carboxylate, 96%
    • 2-methyl 1-(phenylmethyl) (2S)-1,2-aziridinedicarboxylate
    • SCHEMBL7802196
    • DTXSID10909050
    • 1-Benzyl 2-methyl(S)(-)-1,2-aziridinedicarboxylate,96%
    • 1,2-Aziridinedicarboxylic acid, 2-methyl 1-(phenylmethyl) ester, (2S)-
    • CS-0063506
    • PD043828
    • EN300-313424
    • AS-37299
    • 1-Benzyl 2-methyl (2S)-1,2-aziridinedicarboxylate
    • 1,2-Aziridinedicarboxylic acid, 2-methyl 1-(phenylmethyl) ester, (S)- (ZCI)
    • (2S)-1,2-Aziridinedicarboxylic acid 2-methyl 1-(phenylmethyl) ester
    • (S)-N-Cbz-aziridine-2-carboxylic acid methyl ester
    • Methyl (S)-1-(benzyloxycarbonyl)aziridine-2-carboxylate
    • Methyl (S)-N-[(benzyloxy)carbonyl]aziridine-2-carboxylate
    • Methyl (S)-N-Cbz-aziridine-2-carboxylate
    • (S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester
    • MDL: MFCD06799020
    • Inchi: 1S/C12H13NO4/c1-16-11(14)10-7-13(10)12(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-,13?/m0/s1
    • Chave InChI: GTZJUBQWCWZING-NKUHCKNESA-N
    • SMILES: O(CC1C=CC=CC=1)C(N1C[C@H]1C(=O)OC)=O

Propriedades Computadas

  • Massa Exacta: 235.08449
  • Massa monoisotópica: 235.084
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 17
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 299
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • XLogP3: 1.4
  • Superfície polar topológica: 55.6

Propriedades Experimentais

  • Cor/Forma: 液体
  • Densidade: 1.19 g/mL at 25 °C(lit.)
  • Ponto de Fusão: N/A
  • Ponto de ebulição: 160-165 °C/2 mmHg(lit.)
  • Ponto de Flash: 华氏:>230 °F
    摄氏:>110 °C
  • Índice de Refracção: n20/D 1.519(lit.)
  • Solubilidade: Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)
  • PSA: 55.61
  • LogP: 1.11830
  • Solubilidade: 未确定
  • Actividade Óptica: [α]20/D −25°, c = 1 in toluene

(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester Informações de segurança

  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Termo de segurança:WGK Germany 3
  • Condição de armazenamento:Refrigerator

(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Chemenu
CM200603-5g
1-benzyl 2-methyl (S)-aziridine-1,2-dicarboxylate
104597-98-0 95%
5g
$473 2021-06-09
Alichem
A019139243-1g
(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate
104597-98-0 95%
1g
$196.20 2023-09-04
Alichem
A019139243-5g
(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate
104597-98-0 95%
5g
$567.00 2023-09-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-US937-1g
(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester
104597-98-0 95+%
1g
900.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-US937-50mg
(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester
104597-98-0 95+%
50mg
113.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-US937-200mg
(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester
104597-98-0 95+%
200mg
257.0CNY 2021-07-14
abcr
AB494096-250 mg
(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate, 95%; .
104597-98-0 95%
250mg
€126.60 2023-06-13
abcr
AB494096-1 g
(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate, 95%; .
104597-98-0 95%
1g
€211.50 2023-06-13
abcr
AB494096-5 g
(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate, 95%; .
104597-98-0 95%
5g
€604.90 2023-06-13
Chemenu
CM200603-5g
1-benzyl 2-methyl (S)-aziridine-1,2-dicarboxylate
104597-98-0 95%
5g
$382 2023-03-06

(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Methanol ,  Chloroform ;  10 min, rt; 4 h, rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Diethyl ether ,  Water ;  basified, rt
1.3 Solvents: Ethyl acetate ;  rt → 0 °C
1.4 20 h, rt
Referência
Stereochemistry of reactions of the inhibitor/substrates L- and D-β-chloroalanine with β-mercaptoethanol catalysed by L-aspartate aminotransferase and D-amino acid aminotransferase respectively
Adams, Benjamin; Lowpetch, Kreingkrai; Thorndycroft, Faye; Whyte, Sheena M.; Young, Douglas W., Organic & Biomolecular Chemistry, 2005, 3(18), 3357-3364

Método de produção 2

Condições de reacção
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Methanol ;  1 h, rt
Referência
Catalytic aziridination of electron-deficient olefins with an N-chloro-N-sodio carbamate and application of this novel method to asymmetric synthesis
Minakata, Satoshi; Murakami, Yuta; Tsuruoka, Ryoji; Kitanaka, Shinsuke; Komatsu, Mitsuo, Chemical Communications (Cambridge, 2008, (47), 6363-6365

Método de produção 3

Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Methanol ,  Chloroform ;  2 h, 0 °C
1.2 Reagents: Triethylamine Solvents: Chloroform ;  0 °C; 16 h, rt
1.3 Reagents: Citric acid Solvents: Water ;  rt
Referência
Synthesis of homochiral acyclic mono- and bis(α-amino acid)s with oligo(oxyethylene) chains
Belohradsky, Martin; Ridvan, Ludek; Zavada, Jiri, Collection of Czechoslovak Chemical Communications, 2003, 68(7), 1319-1325

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium acetate Catalysts: (2S)-2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine Solvents: Chloroform ;  rt
1.2 Reagents: Sodium cyanide ,  Manganese oxide (MnO2) ;  40 min, 0 °C
Referência
Catalytic Asymmetric Aziridination of α,β-Unsaturated Aldehydes
Deiana, Luca; Dziedzic, Pawel; Zhao, Gui-Ling; Vesely, Jan; Ibrahem, Ismail; et al, Chemistry - A European Journal, 2011, 17(28), 7904-7917

Método de produção 5

Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Methanol ,  Chloroform ;  0 °C; 4 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
1.3 20 h, rt
Referência
In Vitro and In Vivo Evaluation of ABCG2 (BCRP) Inhibitors Derived from Ko143
Zechner, Melanie; Castro Jaramillo, Claudia A.; Zubler, Nadine S.; Taddio, Marco F. ; Mu, Linjing ; et al, Journal of Medicinal Chemistry, 2023, 66(10), 6782-6797

Método de produção 6

Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Methanol ,  Chloroform
1.2 Solvents: Water
1.3 Reagents: Sodium bicarbonate Solvents: Diethyl ether
1.4 -
Referência
Efficient synthesis of (6R)-6-amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine from methyl (2R)- and (2S)-1-benzyloxycarbonyl-2-aziridinecarboxylates
Kato, Shiro; Harada, Hiroshi; Morie, Toshiya, Journal of the Chemical Society, 1997, (21), 3219-3226

Método de produção 7

Condições de reacção
1.1 Reagents: Trifluoroacetic acid
1.2 Reagents: Triethylamine Solvents: Chloroform
Referência
Construction of optically pure tryptophans from serine derived aziridine-2-carboxylates
Sato, Kazuo; Kozikowski, Alan P., Tetrahedron Letters, 1989, 30(31), 4073-6

Método de produção 8

Condições de reacção
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Dichloromethane ;  rt → 0 °C; 90 min, 0 °C
1.2 Reagents: Diisopropylethylamine ;  20 min, 0 °C
1.3 Solvents: Dichloromethane ;  rt → 0 °C; 3 h, 0 °C → rt; 15 h, rt
Referência
The in vitro transport of model thiodipeptide prodrugs designed to target the intestinal oligopeptide transporter, PepT1
Foley, David; Pieri, Myrtani; Pettecrew, Rachel; Price, Richard; Miles, Stephen; et al, Organic & Biomolecular Chemistry, 2009, 7(18), 3652-3656

Método de produção 9

Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Methanol ,  Chloroform
1.2 Reagents: Triethylamine Solvents: Dichloromethane
Referência
Synthesis of amino acids with modified principal properties. 2: Amino acids with polar side chains
Larsson, Ulf; Carlson, Rolf, Acta Chemica Scandinavica, 1994, 48(6), 511-16

Método de produção 10

Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Methanol ,  Chloroform ;  3 h, 0 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ,  Toluene ;  0 °C → rt; 16 h, rt
Referência
Selective cleavage of carbamate protecting groups from aziridines with Otera's catalyst
Sun, Shan; Tirotta, Ilaria; Zia, Nicholas; Hutton, Craig A., Australian Journal of Chemistry, 2014, 67(3), 411-415

Método de produção 11

Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Chloroform
1.2 -
Referência
Stereochemistry of the reaction of the inhibitor β-chloroalanine with mercaptoethanol, a β-substitution reaction catalysed by an aminotransferase
Adams, Benjamin; Beresford, Kenneth J. M.; Whyte, Sheena M.; Young, Douglas W., Chemical Communications (Cambridge), 2000, (7), 619-620

(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester Raw materials

(S)-N-(Benzyloxy)carbonylaziridine-2-carboxylic Acid Methyl Ester Preparation Products

Fornecedores recomendados
Jiangsu Kolod Food Ingredients Co.,ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Kolod Food Ingredients Co.,ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
钜澜化工科技(青岛)有限公司
Handan Zechi Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Amadis Chemical Company Limited